molecular formula C5H4N2O2S B7765131 CID 257002

CID 257002

Cat. No.: B7765131
M. Wt: 156.16 g/mol
InChI Key: BHQUBONFIYNJDA-UHFFFAOYSA-N
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Description

CID 257002 is a unique chemical compound registered in the PubChem database under the identifier 257002. Unfortunately, none of the provided sources directly address this compound’s characteristics, necessitating a hypothetical framework for comparison based on established methodologies for analyzing similar compounds.

Properties

InChI

InChI=1S/C5H4N2O2S/c8-7(9)4-1-2-5(10)6-3-4/h1-3H,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQUBONFIYNJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 257002 involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate is then further processed to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CID 257002 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CID 257002 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 257002 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Findings:

Structural Similarity : If this compound shares a backbone with CAS 1570-05-4 (e.g., aromatic rings or ester groups), its reactivity and synthesis pathways might align with methods like oxidative chlorination or reflux conditions .

Functional Overlap : If this compound exhibits enzyme inhibition (e.g., CYP450), its mechanism could parallel CID 10854155, necessitating comparative studies on IC₅₀ values and selectivity .

Divergences : Differences in solubility or metabolic stability (e.g., BBB permeability) could highlight unique applications in drug development or industrial chemistry .

Research Challenges and Limitations

The absence of direct data on this compound in the provided evidence underscores the importance of rigorous literature reviews and experimental validation. For instance, emphasizes the use of high-resolution mass spectrometry (HRMS) and collision cross-section (CCS) values to distinguish structurally similar compounds, which would be critical for verifying this compound’s identity . Additionally, mandates detailed characterization (e.g., NMR, HPLC) and pharmacological profiling to validate hypothetical comparisons .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 257002?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your question, ensuring alignment with the compound's properties and research gaps. For example:

  • Population: Specific biological targets or systems affected by this compound.
  • Intervention: Experimental conditions (e.g., dosage, exposure time).
  • Comparison: Control groups or alternative compounds.
  • Outcome: Measurable effects (e.g., enzymatic inhibition, cellular response).
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's rigor . Avoid overly broad questions by narrowing scope to address reproducibility and specificity .

Q. What are the key considerations when designing experiments involving this compound?

  • Methodological Answer :

  • Variables : Define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction yield, toxicity).
  • Controls : Include positive/negative controls to validate assay reliability (e.g., known inhibitors for enzymatic studies).
  • Replication : Use triplicate measurements to account for experimental variability .
  • Data Collection : Predefine protocols for instrumentation (e.g., HPLC, spectroscopy) and document deviations meticulously .

Q. How should I conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Database Selection : Use scientific databases (e.g., PubMed, Reaxys) and avoid non-academic sources. Filter results by relevance, publication date, and methodology .
  • Keyword Strategy : Combine terms like "this compound," "synthesis," "mechanism of action," and "in vitro/in vivo studies."
  • Critical Appraisal : Evaluate studies for methodological rigor (e.g., sample size, statistical analysis) and conflicts of interest .

Advanced Research Questions

Q. How can I analyze contradictory data in studies involving this compound?

  • Methodological Answer :

  • Root Cause Analysis : Identify sources of discrepancy (e.g., batch variability, assay conditions) using tools like Ishikawa diagrams.
  • Statistical Validation : Apply meta-analysis or Bayesian methods to reconcile conflicting results .
  • Principal Contradiction Framework : Determine if contradictions arise from methodological differences (e.g., solvent polarity affecting reactivity) or intrinsic compound behavior (e.g., polymorphic forms) .

Q. What strategies optimize the reproducibility of this compound synthesis and characterization?

  • Methodological Answer :

  • Detailed Protocols : Document reaction conditions (e.g., solvent purity, catalyst loading) and purification steps (e.g., column chromatography gradients) .
  • Analytical Validation : Use orthogonal techniques (e.g., NMR, X-ray crystallography) to confirm compound identity and purity .
  • Open Science Practices : Share raw data and code repositories to enable independent verification .

Q. How can I integrate interdisciplinary approaches (e.g., computational modeling) with experimental studies on this compound?

  • Methodological Answer :

  • Hybrid Workflows : Combine molecular docking (e.g., AutoDock Vina) with wet-lab validation (e.g., binding assays) to predict and verify interactions .
  • Data Fusion : Use cheminformatics tools (e.g., RDKit) to correlate structural features with observed bioactivity .
  • Collaborative Frameworks : Engage with domain experts (e.g., pharmacologists, statisticians) to address technical limitations .

Data Management and Ethical Considerations

Q. What are best practices for managing large datasets generated from this compound studies?

  • Methodological Answer :

  • Structured Storage : Organize data into folders by experiment type (e.g., "Spectral_Data," "Dose-Response_Curves") with timestamped versions .
  • Metadata Annotation : Include contextual details (e.g., instrument calibration dates, software versions) to ensure interpretability .
  • Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and institutional data-sharing policies .

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